![molecular formula C19H20N6O5 B2877769 4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1251681-99-8](/img/structure/B2877769.png)

4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

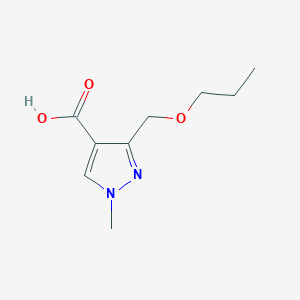

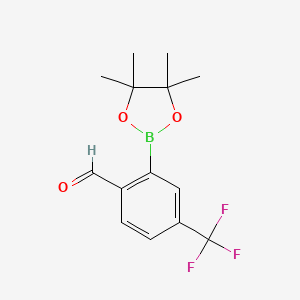

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazepine ring, followed by the introduction of the benzylsulfonyl and fluorobenzyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazepine ring provides a rigid, planar structure, while the benzylsulfonyl and fluorobenzyl groups may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis

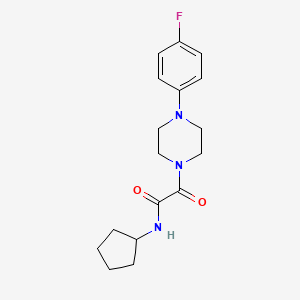

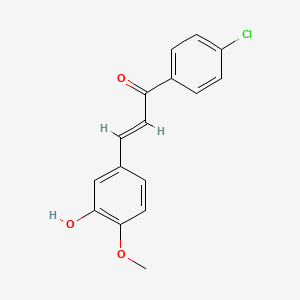

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

The compound 4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine falls within the class of benzoxazepine derivatives, which have been explored for their potential in pharmacological applications, particularly as antipsychotic agents. A series of structurally related arylsulfonyl substituted 3-benzazepines, including compounds with similar structures to the one , have displayed dopamine and serotonin antagonist activities. These compounds are considered promising for the treatment of schizophrenia and other central nervous system (CNS) disorders, either alone or in combination with other medications (Howard, 2005).

Chemical Synthesis and Process Development

In the realm of organic synthesis, the benzoxazepine core is a critical component in several kinase inhibitors, including mTOR inhibitors. The process development for scalable synthesis of compounds featuring the benzoxazepine core has been reported, with detailed methodologies for synthesizing key intermediates and final compounds. This includes the synthesis of tetrahydrobenzo[f][1,4]oxazepine cores and their functionalization, highlighting the importance of such structures in medicinal chemistry (Naganathan et al., 2015).

Antibacterial Activity

Sulfone derivatives containing benzoxazepine structures have demonstrated significant antibacterial activities against plant pathogens such as rice bacterial leaf blight. These compounds, by enhancing plant defense mechanisms and inhibiting pathogen growth, present a potential avenue for agricultural applications, showcasing the diverse utility of benzoxazepine derivatives beyond human medicine (Shi et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O5/c1-29-18(27)13-2-4-14(5-3-13)21-15(26)12-25-19(28)24-7-6-20-16(17(24)22-25)23-8-10-30-11-9-23/h2-7H,8-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYAZFVHSRPATD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)

![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)

![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)

![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)